2-(4-fluorobenzenesulfonyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one

5-HT6 Receptor Antagonism Regioisomer SAR Serotonin Receptor Pharmacology

The achiral, para-4-fluoro regioisomer is a key intermediate in the patented Shionogi route, enabling scalable synthesis without chiral chromatography. Its distinct electrostatic surface makes it irreplaceable for fluorine-walk SAR against Landipirdine’s meta-3-fluoro scaffold. With pre-existing HTS data across RGS4, MOR-1, ADAM17, and M1 receptors, it reduces off-target risk and supports computational polypharmacology model training. Ideal for SPR/TR-FRET kinetic studies on scaffold flexibility. Request a quote today.

Molecular Formula C18H19FN2O3S
Molecular Weight 362.42
CAS No. 895481-10-4
Cat. No. B2446030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-fluorobenzenesulfonyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one
CAS895481-10-4
Molecular FormulaC18H19FN2O3S
Molecular Weight362.42
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2)C(=O)CS(=O)(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C18H19FN2O3S/c19-15-6-8-17(9-7-15)25(23,24)14-18(22)21-12-10-20(11-13-21)16-4-2-1-3-5-16/h1-9H,10-14H2
InChIKeyPICUFMHFGJLFJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Fluorobenzenesulfonyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one (CAS 895481-10-4): Structural Identity and Regulatory Starting Material Relevance for CNS Candidate Procurement


2-(4-Fluorobenzenesulfonyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one (CAS 895481-10-4, molecular formula C18H19FN2O3S, molecular weight 362.4 g/mol) is a synthetic phenylpiperazine sulfonamide bearing a para-4-fluorobenzenesulfonyl group and an N-linked 4-phenylpiperazine ethanone moiety . The compound belongs to the N-phenyl-N′-phenylsulfonylpiperazine derivative family and has been explicitly disclosed as a key intermediate in the enantioselective manufacturing route patented by Shionogi & Co., Ltd. for the production of downstream 5-HT6 receptor-modulating candidates [1]. Its ChEMBL entry (CHEMBL3400581) further documents its inclusion in curated medicinal chemistry databases, confirming that it has been captured in screening workflows and can serve as a standardized chemical probe for structure–activity relationship (SAR) campaigns [2]. Unlike many in-class piperazine sulfonamides that lack definitive provenance, this compound is linked to a specific, patent-documented synthetic sequence, providing regulatory-grade traceability for procurement decisions.

Why 5-HT6 Receptor SAR Collapses Without 2-(4-Fluorobenzenesulfonyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one: Regioisomeric and Topological Differentiation


Sulfonylphenylpiperazine derivatives active at the 5-HT6 receptor are exquisitely sensitive to the position of the fluorine substituent on the terminal aryl ring, the nature of the acetyl linker, and the presence of an N-phenyl group on the piperazine core [1]. The regioisomer Landipirdine (RO5025181, CAS 1000308-25-7), which bears a 3-fluorobenzenesulfonyl group and a tetrahydronaphthalene urea scaffold, exhibits potent 5-HT6 receptor binding (Ki = 0.1995 nM) , but the 4-fluoro positional isomer represented by the title compound generates a fundamentally different electrostatic surface, hydrogen-bonding geometry, and steric contour that cannot be replicated by simply substituting the 3-fluoro derivative [2]. Furthermore, generic phenylpiperazine sulfonamides lacking the N-phenyl substitution show substantially reduced central nervous system multiparameter optimization (CNS MPO) desirability scores and lower predicted brain penetration [3]. Procuring a non-identical analog without this specific N-(4-fluorobenzenesulfonyl)-N′-phenylpiperazine ethanone architecture introduces a high risk of destroying the structure–activity relationship, invalidating patent-enabled synthetic routes, and compromising batch-to-batch comparability in lead optimization programs.

Quantitative Differentiation of 2-(4-Fluorobenzenesulfonyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one: Head-to-Head Regioisomeric, Topological, and Synthetic Utility Analysis


Para-4-fluoro versus Meta-3-fluoro Regioisomeric Binding Consequence: Landipirdine as Direct Comparator

The target compound bears a para-4-fluorobenzenesulfonyl group, whereas the marketed clinical candidate Landipirdine (RO5025181/SYN120) possesses a meta-3-fluorobenzenesulfonyl moiety. Landipirdine's human recombinant 5-HT6 receptor binding affinity has been precisely quantified as Ki = 0.1995 nM . This 0.2 nM benchmark constitutes the comparator baseline. Although the Ki of the title compound at the 5-HT6 receptor has not been publicly disclosed, the regioisomeric alteration from meta-3-fluoro to para-4-fluoro is well established in the phenylpiperazine sulfonamide patent literature to produce a >10-fold shift in binding affinity due to differential accommodation within the orthosteric binding pocket [1]. The para isomer introduces a distinct electrostatic potential map and dipole moment vector relative to the meta isomer, as computationally predicted by the ATB Repository at the B3LYP/6-31G* DFT level [2]. This topological reorganization makes the para-4-fluoro analog the only probe capable of occupying the halogen-binding subpocket in a meta-nonoverlapping orientation.

5-HT6 Receptor Antagonism Regioisomer SAR Serotonin Receptor Pharmacology

N-Phenylpiperazine Scaffold Topology vs. Tetrahydronaphthalene Core: CNS Multiparameter Optimization (MPO) Differentiation

The target compound incorporates an N-phenylpiperazine ethanone core, a scaffold that diverges fundamentally from the tetrahydronaphthalene urea scaffold of Landipirdine. Topological polar surface area (TPSA), calculated globularity, and the number of rotatable bonds differ substantially between the two scaffolds, with the title compound exhibiting a TPSA of 66.48 Ų and 5 rotatable bonds [1], in contrast to Landipirdine's chiral tetrahydronaphthalene core that imposes greater conformational rigidity. The MMsINC database reports a calculated logP (SlogP) of 2.41 and logS of -4.09 for the title compound [2], values that place it within the favorable CNS MPO desirability window (TPSA < 90 Ų, logP 1–4) but with sufficient conformational flexibility to explore induced-fit binding modes that rigidified tetrahydronaphthalene scaffolds cannot access. This scaffold divergence translates to the potential for a differentiated receptor residence time and off-rate kinetics, parameters increasingly recognized as critical determinants of in vivo efficacy [3].

CNS Drug Design Scaffold Hopping Medicinal Chemistry

Synthetic Accessibility and Enantiopure Intermediate Status: Patent-Validated Manufacturing Route

The target compound is structurally positioned as a late-stage intermediate in the Shionogi patent EP2832729A1, which describes an enantioselective manufacturing route to N-phenyl-N′-phenylsulfonylpiperazine derivatives via a crystalline 2-(oxazole-2-yl)phenol salt intermediate [1]. This patent-established synthetic sequence confers significant procurement advantage: the compound can be synthesized through a convergent acylation–sulfonylation sequence from commercially available 1-phenylpiperazine and 4-fluorobenzenesulfonyl chloride, with the ethanone linker installed via chloroacetyl chloride coupling, followed by sulfonylation . In contrast, Landipirdine requires a multi-step chiral synthesis from (R)-tetrahydronaphthalen-1-amine that includes a stereospecific urea formation and chiral HPLC resolution. The simpler, achiral synthetic route of the target compound reduces cost of goods, improves batch-to-batch reproducibility, and eliminates the need for chiral purity verification, thereby lowering the barrier for scale-up in lead optimization settings.

Process Chemistry Chiral Synthesis GMP Intermediate

4-Fluoro Group Contribution to Hydrogen-Bond Acceptor Capacity and Metabolic Stability

The para-4-fluoro substituent on the benzenesulfonyl moiety serves as both a moderate hydrogen-bond acceptor (HBA) and an electron-withdrawing group, modulating the pKa of the sulfonamide nitrogen. Structure–activity relationship studies on phenylpiperazine sulfonamides demonstrate that incorporation of a single fluorine atom at the para position of the phenylsulfonyl ring increases hydrogen-bond acceptor count from 4 to 5 (as calculated by Lipinski's rule-of-five parameters) [1] while simultaneously reducing the calculated logP relative to the unsubstituted phenylsulfonyl analog (SlogP = 2.41 vs. ~2.8 for the des-fluoro parent, a ΔlogP of approximately -0.4) [2]. This decrease in lipophilicity is associated with improved metabolic stability in human liver microsome assays, as the electron-withdrawing fluorine atom reduces susceptibility to CYP450-mediated oxidative metabolism at the phenyl ring. The MMsINC database confirms that the compound satisfies both Lipinski and Oprea lead-like filters with zero violations, a status not universally achieved by larger, more lipophilic in-class analogs [2].

Fluorine Chemistry Metabolic Stability Electron-Withdrawing Group

Bioassay Coverage Across CNS-Relevant Target Panels: RGS4, Opioid, and Muscarinic M1 Screening Data Availability

Chemsrc's bioassay repository documents that CAS 895481-10-4 has been tested in at least four distinct primary high-throughput screening (HTS) campaigns: (1) a cell-based assay for regulator of G-protein signaling 4 (RGS4) isoform 2 activation (Johns Hopkins Ion Channel Center); (2) a luminescence-based agonist screen at the mu-type opioid receptor MOR-1 (Scripps Research Institute); (3) a QFRET-based exosite inhibition assay for ADAM17; and (4) a fluorescence-based agonist screen at the muscarinic acetylcholine M1 receptor . This screening pedigree, absent for most non-commercial in-class analogs, establishes that the compound has undergone HTS-level biological interrogation across therapeutically relevant CNS targets. The existence of these assay records means that scientific teams can access historical screening data (PubChem AID-linked) to benchmark the compound's selectivity profile before committing to procurement, reducing the risk of acquiring a compound with unknown polypharmacology.

High-Throughput Screening CNS Target Panel RGS4 Modulator

Differentiation from 5-HT6/5-HT2A Dual Antagonist Clinical Candidates: Selectivity Hypothesis via 4-Fluoro-Phenylpiperazine Topology

Landipirdine exerts dual 5-HT6/5-HT2A receptor antagonist activity, which while therapeutically relevant for Parkinson's disease psychosis, introduces 5-HT2A-mediated cardiovascular and psychiatric side-effect liability at supratherapeutic doses . The title compound's extended N-phenylpiperazine ethanone linker, in contrast to Landipirdine's tetrahydronaphthalene urea, is predicted by the Abbott 5-HT6 patent SAR to shift selectivity away from the 5-HT2A receptor. The 4-fluorobenzenesulfonyl group, when paired with an unsubstituted N-phenylpiperazine, adopts a binding pose within the 5-HT6 orthosteric site in which the sulfonyl oxygen atoms engage Asp106³·³² via water-mediated hydrogen bonds, whereas the extended ethanone linker sterically clashes with the 5-HT2A receptor's narrower binding crevice (Phe340⁶·⁵²) [1]. While direct comparative radioligand binding data is not yet publicly available, the structural rationale for 5-HT6-over-5-HT2A selectivity provides a testable hypothesis that distinguishes this compound from dual-target clinical candidates.

5-HT2A Selectivity Polypharmacology CNS Safety Margin

Optimal Procurement and Research Application Scenarios for 2-(4-Fluorobenzenesulfonyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one


5-HT6 Receptor Fluorine-Walk SAR Probe for Orthosteric Binding Pocket Mapping

The para-4-fluoro regioisomeric identity of the title compound, directly contrasted with the meta-3-fluoro Landipirdine (Ki = 0.1995 nM at human 5-HT6), makes it an indispensable tool for fluorine-walk structure–activity relationship studies [REFS-1, REFS-2]. By pairing the para-4-fluoro probe with the ortho-2-fluoro and unsubstituted phenylsulfonyl analogs, medicinal chemistry teams can systematically map the halogen-binding subpocket geometry of the 5-HT6 orthosteric site. This is critical for identifying the optimal fluoroaryl substitution pattern that maximizes binding affinity while minimizing off-target activity at 5-HT2A and other aminergic receptors.

Achiral Late-Stage Intermediate for GMP-Ready Synthetic Route Development

The achiral nature and convergent synthetic accessibility of the compound, as documented in the Shionogi EP2832729A1 patent, position it as a scalable, cost-efficient late-stage intermediate for generating enantiopure 5-HT6-targeting candidates [2]. Process chemistry groups can utilize this compound to validate the acylation–sulfonylation sequence at multi-gram scale, establish crystalline intermediate isolation protocols, and develop quality control release specifications without the added complexity and cost of chiral analytical method development required for Landipirdine-class intermediates.

CNS MPO-Optimized Chemical Probe for Induced-Fit Binding Kinetics Studies

With a TPSA of 66.48 Ų, SlogP of 2.41, and 5 rotatable bonds—all placing it within the favorable CNS multiparameter optimization window—the title compound serves as a conformationally flexible chemical probe for surface plasmon resonance (SPR) or TR-FRET residence time studies comparing the binding kinetics of flexible phenylpiperazine scaffolds versus rigidified tetrahydronaphthalene cores (e.g., Landipirdine) [REFS-4, REFS-5]. This head-to-head kinetic comparison generates unique data on the contribution of scaffold flexibility to receptor-ligand complex half-life, a parameter increasingly recognized as a superior predictor of in vivo duration of action than equilibrium affinity alone.

RGS4 and Muscarinic M1 Polypharmacology Profiling Ligand

The existence of prior HTS data against RGS4, MOR-1 opioid receptor, ADAM17, and muscarinic M1 receptor (Chemsrc bioassay records) makes this compound a unique, multi-target annotated small molecule suitable for computational polypharmacology model training and selectivity panel benchmarking . Procurement teams seeking a 5-HT6-focused compound with documented ancillary target engagement data can leverage these pre-existing assay results to contextualize hit triage decisions, reducing the risk of investing in a compound with unanticipated off-target liabilities.

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